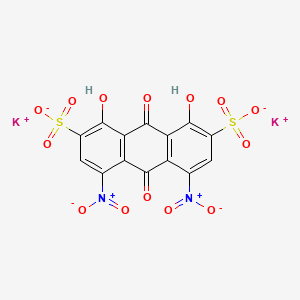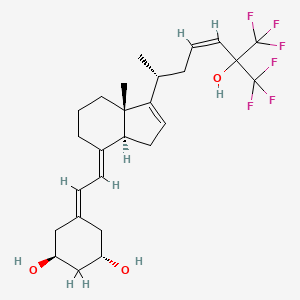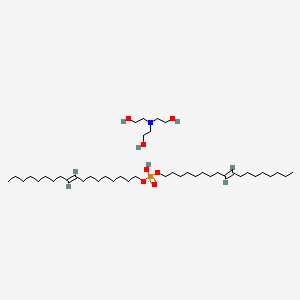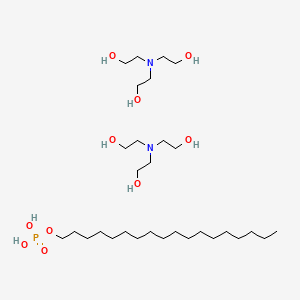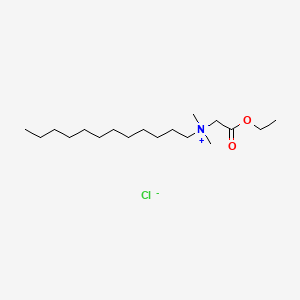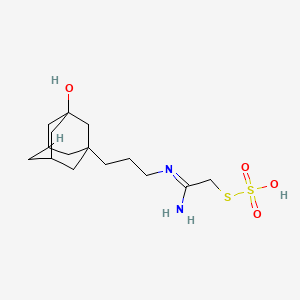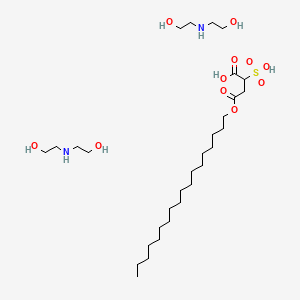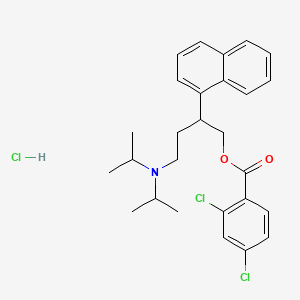
2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride: is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of phenyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride typically involves multiple steps, including the formation of the oxazoline ring and the introduction of the phenyl and trimethoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound
Propiedades
Número CAS |
93777-58-3 |
|---|---|
Fórmula molecular |
C22H26ClNO6 |
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-[(Z)-1-phenyl-2-(2,4,5-trimethoxyphenyl)ethenyl]-5H-1,3-oxazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H25NO6.ClH/c1-26-18-11-20(28-3)19(27-2)10-16(18)9-17(15-7-5-4-6-8-15)21-23-22(12-24,13-25)14-29-21;/h4-11,24-25H,12-14H2,1-3H3;1H/b17-9-; |
Clave InChI |
JWFYNHPJLQDORK-WPTDRQDKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=C(/C2=CC=CC=C2)\C3=NC(CO3)(CO)CO)OC)OC.Cl |
SMILES canónico |
COC1=CC(=C(C=C1C=C(C2=CC=CC=C2)C3=NC(CO3)(CO)CO)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



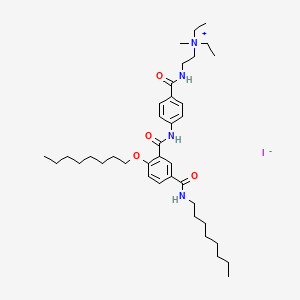
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12701414.png)
